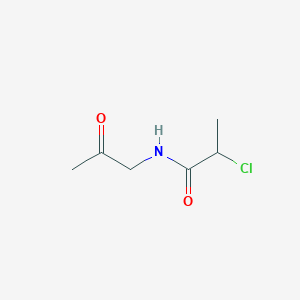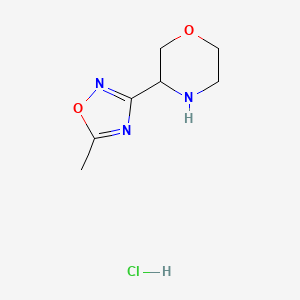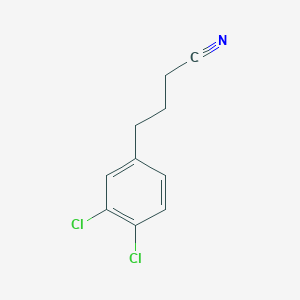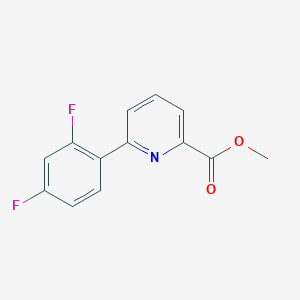
Methyl 6-(2,4-difluorophenyl)picolinate
Übersicht
Beschreibung
Methyl 6-(2,4-difluorophenyl)picolinate (MDP) is an organic compound that belongs to the group of picolinate esters. It has the molecular formula C13H9F2NO2 . This compound has recently gained attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3 . The molecular weight of the compound is 249.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 249.21 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications in OLEDs
Methyl 6-(2,4-difluorophenyl)picolinate derivatives have been explored for their photophysical properties, particularly in the context of organic light-emitting diodes (OLEDs). Research has focused on synthesizing various complexes, particularly iridium complexes, where this compound acts as a cyclometalated ligand. Such complexes exhibit bright blue-to-green luminescence, making them suitable for application in phosphorescent OLEDs. The introduction of fluorine atoms and a methyl group into the ligand structure allows for fine-tuning of the emission properties, which is crucial for developing efficient OLED devices (Xu et al., 2009).
Enhancement of OLED Performance
Further studies have demonstrated the utility of this compound derivatives in enhancing the performance of OLEDs. By modifying the ligand structure, researchers have been able to improve the solubility and electroluminescent performance of iridium complexes used as dopants in OLEDs. This enhancement leads to increased efficiency and stability of the devices, showcasing the potential of these compounds in advancing OLED technology (Deng, Li, & Li, 2013).
Theoretical Investigations
Theoretical studies have also been conducted to understand the impact of substituents on the electronic and phosphorescence properties of iridium(III) complexes involving this compound. These investigations help in predicting the behavior of these complexes in OLEDs and other photophysical applications, providing a deeper insight into the design of high-performance phosphorescent materials (Li et al., 2015).
Metal Complex Formation
This compound is also involved in the formation of metal complexes with diverse metals, showcasing its versatility as a ligand. These complexes have been studied for their potential applications in various fields, including catalysis and materials science. The ability to form stable complexes with metals adds another dimension to the utility of this compound in scientific research (Anderegg, 1960).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of compounds containing this compound, providing foundational knowledge for further exploration of their applications. These studies contribute to the understanding of the chemical properties and potential uses of these compounds in various scientific domains (Caixia, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)12-4-2-3-11(16-12)9-6-5-8(14)7-10(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIHSQFTBJZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




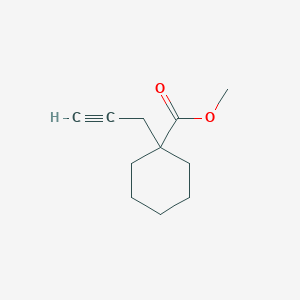
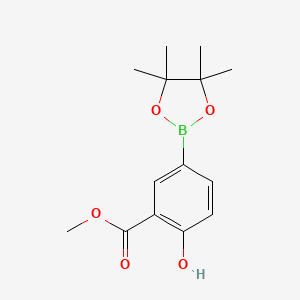


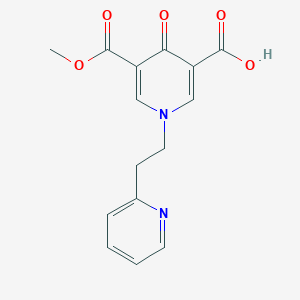

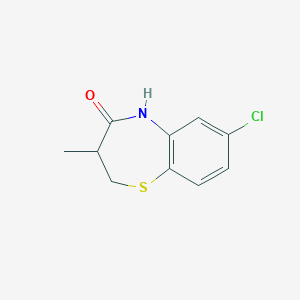
![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)
